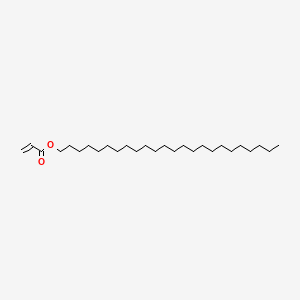

Tetracosyl acrylate

Description

Properties

IUPAC Name |

tetracosyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-27(28)4-2/h4H,2-3,5-26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCXWRNETRHMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198748 | |

| Record name | Tetracosyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50698-54-9 | |

| Record name | Tetracosyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50698-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracosyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050698549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracosyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracosyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetracosyl Acrylate (CAS Number 50698-54-9) for Researchers and Drug Development Professionals

Introduction

Tetracosyl acrylate, identified by the CAS number 50698-54-9, is a long-chain alkyl acrylate ester. Its structure, featuring a 24-carbon alkyl chain attached to an acrylate group, imparts significant hydrophobicity. This characteristic makes it and its corresponding polymer, poly(this compound), subjects of interest in materials science, particularly for applications requiring water repellency, low surface energy, and specific thermal properties. While direct applications in drug development are not extensively documented, the unique physicochemical properties of long-chain alkyl acrylates suggest potential utility in various pharmaceutical formulations, such as controlled-release drug delivery systems and as components of biocompatible hydrophobic polymers.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to the pharmaceutical and biomedical fields.

Physicochemical Properties

The properties of this compound are primarily dictated by its long alkyl chain. A summary of its key physicochemical data is presented below.

| Property | Value | Reference |

| CAS Number | 50698-54-9 | [3] |

| Molecular Formula | C27H52O2 | [3] |

| Molecular Weight | 408.70 g/mol | [3] |

| Boiling Point (Predicted) | 481.8 ± 14.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 0.864 ± 0.06 g/cm³ | [4] |

| Flash Point (Predicted) | 190.3ºC | [3] |

| LogP (Predicted) | 9.31770 | [3] |

| Refractive Index (Predicted) | 1.456 | [3] |

Synthesis and Polymerization

Synthesis of this compound

This compound is typically synthesized via the esterification of tetracosanol (a 24-carbon fatty alcohol) with acrylic acid or its derivatives, such as acryloyl chloride.

Experimental Protocol: Generalized Esterification of a Long-Chain Alcohol

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

-

Materials: Tetracosanol, acryloyl chloride, a non-polar solvent (e.g., toluene), and a tertiary amine base (e.g., triethylamine).

-

Procedure:

-

Dissolve tetracosanol and triethylamine in toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath.

-

Slowly add acryloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Polymerization of this compound

This compound can be polymerized through free-radical polymerization to form poly(this compound). The long alkyl side chains of this polymer are expected to impart a low glass transition temperature (Tg), resulting in a flexible material at room temperature.[1]

Experimental Protocol: Generalized Free-Radical Polymerization of a Long-Chain Alkyl Acrylate

Disclaimer: This is a generalized protocol and may require optimization for the specific polymerization of this compound.

-

Materials: this compound monomer, a free-radical initiator (e.g., azobisisobutyronitrile - AIBN), and an appropriate solvent (e.g., toluene or ethyl acetate).[5]

-

Procedure:

-

Dissolve the this compound monomer and AIBN in the chosen solvent in a reaction vessel.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to prevent oxygen inhibition of the polymerization.[6][7]

-

Heat the reaction mixture to a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN) under a continuous inert atmosphere.[5]

-

Allow the polymerization to proceed for a predetermined time, monitoring the viscosity of the solution as an indicator of polymer formation.

-

Terminate the polymerization by cooling the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction solution into a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

-

Characterization: The resulting poly(this compound) should be characterized to determine its molecular weight and molecular weight distribution (using Gel Permeation Chromatography - GPC), thermal properties (using Differential Scanning Calorimetry - DSC for Tg and Thermogravimetric Analysis - TGA for thermal stability), and chemical structure (using NMR and FTIR spectroscopy).[8]

Potential Applications in Drug Development

While specific studies on this compound in drug delivery are scarce, the properties of long-chain poly(alkyl acrylates) provide a basis for potential applications. The hydrophobicity of poly(this compound) is a key feature that can be exploited in various drug delivery strategies.[1][9][10]

Controlled-Release Drug Delivery

Hydrophobic polymers are known to facilitate the sustained release of encapsulated drugs.[2] The release mechanism from a hydrophobic polymer matrix is often governed by diffusion of the drug through the polymer and/or erosion of the polymer matrix itself.[11][12] Poly(this compound) could potentially be used to formulate matrix-based drug delivery systems for the prolonged release of therapeutic agents.

Nanoparticle-Based Drug Carriers

Poly(alkyl acrylate)-based nanoparticles have been investigated as carriers for drug delivery.[13][14] The hydrophobic nature of poly(this compound) could be advantageous for encapsulating hydrophobic drugs, protecting them from degradation and controlling their release.[15]

Experimental Workflow: Preparation and Characterization of Poly(alkyl acrylate) Nanoparticles for Drug Delivery (Generalized)

Caption: Generalized workflow for the formulation and evaluation of drug-loaded poly(alkyl acrylate) nanoparticles.

Transdermal Drug Delivery

Acrylic polymers are widely used as pressure-sensitive adhesives in transdermal patches.[5][16] The adhesive properties and hydrophobicity of poly(this compound) could make it a suitable candidate for inclusion in transdermal drug delivery systems, potentially modulating drug permeation through the skin.

Biocompatibility and Safety Considerations

The biocompatibility of poly(alkyl acrylates) is a critical factor for their use in biomedical applications. While some acrylate monomers can exhibit cytotoxicity, the corresponding polymers are generally considered to be more biocompatible.[17][18] However, residual monomers from the polymerization process can be a source of toxicity. Therefore, thorough purification of the polymer is essential. The cytotoxicity of poly(alkyl cyanoacrylate) nanoparticles has been shown to vary depending on the cell line and the specific chemistry of the polymer.[19] For any potential biomedical application of poly(this compound), comprehensive biocompatibility and cytotoxicity studies would be required. It is also important to handle acrylate monomers with care, as they can be skin and respiratory irritants.[20]

Hypothetical Drug Release Mechanism from a Hydrophobic Polymer Matrix

Caption: A conceptual diagram illustrating potential mechanisms of drug release from a hydrophobic polymer matrix.

Conclusion

This compound is a long-chain alkyl acrylate with distinct hydrophobic properties. While its direct application in drug development is not yet well-established in the scientific literature, its characteristics, and those of its polymer, align with the requirements for certain drug delivery systems. As a hydrophobic polymer, poly(this compound) holds promise for use in controlled-release formulations, as a component of drug-eluting medical devices, and in transdermal applications. Further research is needed to fully explore its potential in the pharmaceutical field, including comprehensive studies on its biocompatibility, degradation profile, and drug release kinetics. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and other long-chain alkyl acrylates in biomedical applications.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Hydrophobic Polymers - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | CAS#:50698-54-9 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. Acrylic polymers and their use in transdermal drug delivery - Eureka | Patsnap [eureka.patsnap.com]

- 6. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpras.com [ijpras.com]

- 12. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New acrylate terpolymer-based nanoparticles for the release of nucleic acid: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. imperial.tech [imperial.tech]

- 16. US20170165205A1 - Acrylic polymers and their use in transdermal drug delivery - Google Patents [patents.google.com]

- 17. Cytotoxicity and biocompatibility evaluation of a poly(magnesium acrylate) hydrogel synthesized for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EBAM Safe Handling and Storage of Acrylic Esters PDF [en.zlibrary.to]

Technical Guide: Synthesis and Characterization of Tetracosyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tetracosyl acrylate, a long-chain alkyl acrylate with potential applications in advanced materials and drug delivery systems. This document outlines detailed experimental protocols for two primary synthesis routes: esterification of tetracosanol with acryloyl chloride and direct esterification with acrylic acid. Furthermore, it details the analytical techniques for the thorough characterization of the synthesized compound, including spectroscopic and thermal analysis methods. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual workflows for synthesis and characterization are provided using Graphviz diagrams to facilitate a clear understanding of the experimental processes.

Introduction

This compound (C27H52O2), the ester of tetracosanol (a 24-carbon long-chain alcohol) and acrylic acid, is a monomer that can be polymerized to form polymers with unique properties. The long alkyl chain imparts significant hydrophobicity and potential for ordered or crystalline domains in the resulting polymer. These characteristics make poly(this compound) and its copolymers promising candidates for various applications, including:

-

Drug Delivery: As a component in nanoparticles or microparticles for controlled release of therapeutic agents.

-

Biomaterials: In the development of biocompatible coatings and scaffolds.

-

Specialty Chemicals: As an additive to modify the rheological properties of formulations.

This guide provides the necessary information for the successful synthesis and characterization of this compound in a laboratory setting.

Synthesis of this compound

Two common and effective methods for the synthesis of this compound are presented below.

Method 1: Esterification of Tetracosanol with Acryloyl Chloride

This method is highly efficient and generally proceeds to high conversion under mild conditions.

-

Preparation: A 500 mL two-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with tetracosanol (1.0 eq), triethylamine (1.2 eq), and anhydrous tetrahydrofuran (THF) as the solvent.

-

Reaction: The flask is cooled in an ice bath to 0°C. Acryloyl chloride (1.1 eq) dissolved in anhydrous THF is added dropwise via the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the tetracosanol spot.

-

Work-up: After completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a white waxy solid.

Method 2: Direct Esterification of Tetracosanol with Acrylic Acid

This method avoids the use of the more hazardous acryloyl chloride but typically requires higher temperatures and a catalyst.

-

Preparation: A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer. The flask is charged with tetracosanol (1.0 eq), acrylic acid (1.5 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene as the solvent. A polymerization inhibitor, such as hydroquinone (0.1 wt%), should also be added.

-

Reaction: The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

Reaction Monitoring: The reaction is monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetone.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the acrylate and the long alkyl chain protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

FTIR spectroscopy is used to identify the key functional groups in the molecule.

Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Thermal Analysis

DSC is used to determine the melting point and other thermal transitions of the synthesized compound.

TGA provides information on the thermal stability and decomposition profile of the material.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactants and Conditions for Synthesis Methods

| Parameter | Method 1: Acryloyl Chloride | Method 2: Direct Esterification |

| Tetracosanol | 1.0 eq | 1.0 eq |

| Acrylating Agent | Acryloyl Chloride (1.1 eq) | Acrylic Acid (1.5 eq) |

| Base/Catalyst | Triethylamine (1.2 eq) | p-Toluenesulfonic acid (0.05 eq) |

| Solvent | Anhydrous THF | Toluene |

| Temperature | 0°C to Room Temperature | Reflux |

| Reaction Time | 12 - 24 hours | 4 - 8 hours |

| Typical Yield | > 90% | 70 - 85% |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C27H52O2 |

| Molecular Weight | 408.70 g/mol |

| Appearance | White waxy solid |

| Melting Point | ~50-55 °C (estimated) |

| Boiling Point | > 450 °C (predicted) |

| ¹H NMR (CDCl₃, ppm) | ~6.4 (dd, 1H), ~6.1 (dd, 1H), ~5.8 (dd, 1H), ~4.1 (t, 2H), ~1.6 (quint, 2H), ~1.25 (br s, 42H), ~0.88 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | ~166.5, ~130.5, ~128.5, ~64.5, ~31.9, ~29.7 (multiple), ~29.6, ~29.4, ~29.3, ~28.7, ~25.9, ~22.7, ~14.1 |

| FTIR (cm⁻¹) | ~2920 (C-H stretch), ~2850 (C-H stretch), ~1725 (C=O stretch), ~1635 (C=C stretch), ~1465 (C-H bend), ~1190 (C-O stretch) |

| Mass Spectrum (m/z) | [M]+ at 408.4, characteristic fragments at m/z 55 (C₃H₃O⁺) and loss of the alkyl chain. |

Visualization of Workflows

Synthesis Pathway

Caption: Synthesis pathways for this compound.

Characterization Workflow

An In-depth Technical Guide to the Physical and Chemical Properties of Tetracosyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosyl acrylate (CAS No. 50698-54-9), a long-chain alkyl acrylate, is a monomer that holds potential in various scientific and industrial applications, including polymer synthesis and materials science. Its extended alkyl chain imparts unique properties such as hydrophobicity and a low glass transition temperature to polymers. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details common experimental protocols for characterization, and explores its potential relevance in drug development.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are foundational to its application. While some experimental data is limited, a combination of predicted and established values for long-chain acrylates provides a robust profile.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C27H52O2 | [1] |

| Molecular Weight | 408.70 g/mol | [1][2] |

| CAS Number | 50698-54-9 | [1][2] |

| Predicted Density | 0.864 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 481.8 ± 14.0 °C | [3] |

| Flash Point | 190.3 °C | [4] |

| Predicted Refractive Index | 1.456 | [2] |

| Predicted Glass Transition Temperature (Tg) of Homopolymer | ~ -40 °C | [5] |

Reactivity and Chemical Behavior

This compound exhibits reactivity characteristic of acrylate monomers. The vinyl group is susceptible to polymerization, and the ester group can undergo hydrolysis under certain conditions.

Polymerization: Like other acrylates, this compound can undergo polymerization via free-radical, anionic, or cationic mechanisms to form poly(this compound). Free-radical polymerization is a common method for acrylate polymerization.[5] The long alkyl chain influences the polymerization kinetics and the properties of the resulting polymer.

Hydrolysis: The ester linkage in this compound can be hydrolyzed to form poly(acrylic acid) and tetracosanol. This reaction is typically catalyzed by acids or bases.

Experimental Protocols

Standard analytical techniques are employed to characterize this compound and its polymers.

General Experimental Workflow for Acrylate Characterization

Caption: General workflow for the synthesis and characterization of acrylates and their polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the characteristic functional groups of this compound.

-

Methodology: A small amount of the sample is placed on a KBr pellet or analyzed using an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

~1725 cm⁻¹ (C=O stretching of the ester)

-

~1635 cm⁻¹ (C=C stretching of the vinyl group)

-

~2920 and ~2850 cm⁻¹ (C-H stretching of the long alkyl chain)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the monomer.

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Signals:

-

Vinyl protons (~5.8-6.4 ppm)

-

Methylene protons adjacent to the ester oxygen (~4.1 ppm)

-

Alkyl chain protons (~0.8-1.6 ppm)

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the monomer.

-

Methodology: A reversed-phase HPLC method can be employed using a C18 column.[6] The mobile phase could be a gradient of acetonitrile and water, with UV detection at approximately 210 nm.[6] The sample is dissolved in a suitable solvent like methanol and injected.[6]

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal transitions, such as the glass transition temperature (Tg), of poly(this compound).

-

Methodology: A small, weighed amount of the polymer is sealed in an aluminum pan and subjected to a controlled temperature program (heating and cooling cycles) in a DSC instrument under a nitrogen atmosphere.

Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability of the polymer.

-

Methodology: A sample of the polymer is heated at a constant rate in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded.

Potential Applications in Drug Development

While direct applications of this compound in drug delivery are not extensively documented, the properties of long-chain acrylates suggest potential uses. Acrylic polymers are utilized in transdermal drug delivery systems.[7][8] The long alkyl chain of this compound could be leveraged to create hydrophobic, flexible polymer matrices for controlled drug release.

Logical Relationship for Polymer Design in Drug Delivery

References

- 1. 50698-54-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS#:50698-54-9 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. 50698-54-9_tetracosyl acrylateCAS号:50698-54-9_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. This compound | 50698-54-9 | Benchchem [benchchem.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. US20170165205A1 - Acrylic polymers and their use in transdermal drug delivery - Google Patents [patents.google.com]

- 8. ES2733812T3 - Acrylic polymers containing silicone for transdermal drug delivery compositions - Google Patents [patents.google.com]

Tetracosyl Acrylate: A Comprehensive Technical Guide for Researchers

Introduction

Tetracosyl acrylate (C27H52O2) is a long-chain alkyl acrylate ester that holds significant promise in the fields of polymer chemistry, materials science, and drug delivery. Its chemical structure, characterized by a C24 alkyl chain attached to an acrylate moiety, imparts unique properties that are of considerable interest for the development of novel materials and therapeutic systems. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug development professionals.

Physicochemical Properties

The molecular formula of this compound is C27H52O2, and it has a molecular weight of approximately 408.70 g/mol .[1][2][3] Its IUPAC name is tetracosyl prop-2-enoate. The compound is registered under the CAS number 50698-54-9.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C27H52O2 | [1][2][3] |

| Molecular Weight | 408.70 g/mol | [4][1][2][3] |

| IUPAC Name | tetracosyl prop-2-enoate | |

| CAS Number | 50698-54-9 | [4] |

| Boiling Point (Predicted) | 481.8 ± 14.0 °C | [1][3] |

| Density (Predicted) | 0.864 ± 0.06 g/cm³ | [1][3] |

| Flash Point (Predicted) | 190.3 °C | |

| LogP (Predicted) | 9.31770 | |

| Refractive Index (Predicted) | 1.456 |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of long-chain alkyl acrylates like this compound is through the esterification of acrylic acid with the corresponding long-chain alcohol. The following is a generalized protocol:

Materials:

-

Tetracosanol

-

Acrylic acid

-

An appropriate acid catalyst (e.g., p-toluenesulfonic acid)

-

An appropriate solvent (e.g., toluene)

-

An inhibitor to prevent polymerization of acrylic acid (e.g., hydroquinone)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux reaction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve tetracosanol in toluene.

-

Add a molar excess of acrylic acid, a catalytic amount of p-toluenesulfonic acid, and a small amount of hydroquinone.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted acrylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary.

Characterization:

The successful synthesis and purity of this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: The presence of the ester carbonyl group and the carbon-carbon double bond of the acrylate moiety can be confirmed by characteristic absorption bands in the IR spectrum.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to confirm its elemental composition.

Applications in Drug Development

The long alkyl chain of this compound imparts a hydrophobic character, making its polymers suitable for various applications in drug delivery where controlled release and biocompatibility are crucial.

Transdermal Drug Delivery:

Polymers and copolymers derived from long-chain acrylates are extensively used as pressure-sensitive adhesives in transdermal patches. These adhesives must provide good skin adhesion without causing irritation, and they play a critical role in the release kinetics of the drug. The hydrophobicity of poly(this compound) can be tailored to control the solubility and diffusion of drugs through the polymer matrix and into the skin.

Controlled-Release Coatings:

Acrylate-based polymers are widely employed as coatings for oral dosage forms to achieve enteric protection or sustained release of the active pharmaceutical ingredient (API). The physicochemical properties of the polymer, such as its glass transition temperature and hydrophobicity, can be modulated by incorporating monomers like this compound. This allows for the design of coatings that release the drug at a specific site in the gastrointestinal tract or over a prolonged period.

Workflow Diagrams

Caption: Workflow for the synthesis and characterization of this compound.

Caption: General workflow for the polymerization of this compound and its application.

References

The Solubility of Tetracosyl Acrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tetracosyl acrylate, a long-chain alkyl acrylate. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide offers a comparative analysis based on structurally similar long-chain acrylates, namely Stearyl acrylate (C18) and Behenyl acrylate (C22), to infer its likely solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of this compound in organic solvents is provided, alongside a visual representation of the experimental workflow.

Introduction to this compound

This compound (C24 acrylate) is a monomer characterized by a long aliphatic chain of 24 carbon atoms attached to an acrylate functional group. This structure imparts a significant hydrophobic character to the molecule, which dictates its solubility in various solvents. Long-chain alkyl acrylates are of interest in materials science and drug delivery for the synthesis of polymers with specific thermal and physical properties. Understanding their solubility is crucial for polymerization process design, formulation development, and purification.

The general principle of "like dissolves like" suggests that this compound, being a largely non-polar molecule, will exhibit higher solubility in non-polar organic solvents and limited to no solubility in polar solvents.

Comparative Solubility Data of Long-Chain Alkyl Acrylates

| Solvent | Solvent Polarity | Stearyl Acrylate (C18) | Behenyl Acrylate (C22) | This compound (C24) (Predicted) |

| Hexane | Non-polar | Soluble | Soluble | Soluble |

| Toluene | Non-polar | Soluble | Soluble[1][2] | Soluble |

| Tetrahydrofuran (THF) | Polar aprotic | Soluble | Soluble | Soluble |

| Acetone | Polar aprotic | Sparingly Soluble | Sparingly to Insoluble | Sparingly to Insoluble |

| Ethanol | Polar protic | Sparingly Soluble | Sparingly to Insoluble | Sparingly to Insoluble |

| Methanol | Polar protic | Very Slightly Soluble[3] | Insoluble | Insoluble |

| Water | Very Polar | Insoluble[3] | Insoluble | Insoluble |

Note: The solubility information for Stearyl and Behenyl acrylate is largely qualitative. "Soluble" indicates that the compound is expected to dissolve to a significant extent, while "sparingly soluble" and "insoluble" indicate limited or negligible dissolution, respectively. The predictions for this compound are based on chemical structure analogy.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method. This method is a reliable approach for establishing equilibrium solubility.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Constant temperature water bath or incubator with shaker

-

Screw-capped vials or flasks

-

Syringe filters (Teflon or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system, for concentration analysis.

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals. The filtration step should be performed quickly to minimize any temperature change that could affect solubility.

-

Determine the mass of the collected filtrate.

-

-

Concentration Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be definitively established, a strong inference can be made based on the behavior of similar long-chain alkyl acrylates. It is expected to be soluble in non-polar organic solvents like hexane and toluene and poorly soluble in polar solvents such as alcohols and water. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a robust framework for its determination. This information is critical for the effective use of this compound in polymerization and formulation development.

References

The Thermal Stability of Poly(Tetracosyl acrylate): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(Tetracosyl acrylate) (pTCA), a long-chain poly(n-alkyl acrylate), is a polymer of significant interest for various specialized applications, including as a phase-change material for thermal energy storage and in the formulation of advanced drug delivery systems. Its efficacy in these roles is intrinsically linked to its thermal stability and phase transition behavior. This technical guide provides an in-depth analysis of the thermal stability of poly(this compound), drawing upon established trends within the poly(n-alkyl acrylate) family to extrapolate its thermal properties. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided, alongside a discussion of the degradation mechanism.

Introduction

Poly(n-alkyl acrylates) are a versatile class of polymers whose properties are highly tunable by altering the length of the alkyl side chain. As the side-chain length increases, the polymer's characteristics are increasingly dominated by the behavior of these alkyl groups. In the case of poly(this compound), which features a 24-carbon side chain, the polymer exhibits a semi-crystalline nature due to the crystallization of these long alkyl side chains. Understanding the thermal stability of pTCA is crucial for defining its processing window and its performance limitations in high-temperature applications.

Predicted Thermal Properties of Poly(this compound)

The following table summarizes the predicted quantitative data for the thermal stability of poly(this compound) based on this extrapolation.

| Thermal Property | Predicted Value | Description |

| Tonset (Onset of Decomposition) | ~ 350 - 370 °C | The temperature at which significant thermal degradation begins. |

| Tmax (Temperature of Maximum Degradation Rate) | ~ 380 - 400 °C | The temperature at which the rate of weight loss is highest. |

| Final Residue (@ 600 °C in N2) | < 1% | The percentage of material remaining after complete thermal decomposition in an inert atmosphere. |

| Tm (Melting Temperature of Side Chains) | ~ 70 - 80 °C | The temperature at which the crystalline side chains melt, leading to a phase transition from a semi-crystalline solid to a more amorphous, rubbery state. |

Thermal Degradation Mechanism

The thermal degradation of poly(n-alkyl acrylates) primarily proceeds through a random chain scission mechanism. At elevated temperatures, the C-C bonds in the polymer backbone can break, leading to the formation of radicals. These radicals can then undergo a variety of reactions, including depolymerization to yield the monomer, and intermolecular and intramolecular transfer reactions, resulting in the formation of a complex mixture of smaller molecules. The long alkyl side chains can also undergo scission, although this is generally a secondary degradation pathway compared to main-chain scission.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of poly(this compound).

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The instrument is tared to zero with an empty pan.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C.

-

A linear heating rate of 10 °C/min is typically employed.

-

-

Data Collection: The weight of the sample is continuously monitored as a function of temperature.

-

Data Analysis:

-

The TGA thermogram (weight % vs. temperature) is plotted.

-

The onset temperature of decomposition (Tonset) is determined as the temperature at which a significant deviation from the baseline is observed.

-

The temperature of maximum degradation rate (Tmax) is determined from the peak of the first derivative of the TGA curve (DTG curve).

-

The final residue is the percentage of weight remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) and heat of fusion associated with the side-chain crystallization of poly(this compound).

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above the expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.

-

Cooling Scan: The sample is cooled from 100 °C back to 0 °C at a controlled rate (e.g., 10 °C/min) to observe the crystallization of the side chains.

-

Second Heating Scan: The sample is reheated from 0 °C to 100 °C at the same controlled rate (10 °C/min). The data from this scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) is plotted.

-

The melting temperature (Tm) is determined from the peak of the endothermic melting transition in the second heating scan.

-

The heat of fusion (ΔHm) is calculated by integrating the area under the melting peak.

-

Conclusion

Poly(this compound) is expected to exhibit high thermal stability, with decomposition commencing around 350-370 °C. Its long alkyl side chains will undergo crystallization, resulting in a distinct melting transition in the range of 70-80 °C. The provided experimental protocols for TGA and DSC offer a robust framework for the empirical determination of these critical thermal properties. A thorough understanding of the thermal behavior of pTCA is paramount for its successful implementation in advanced material applications.

Health and Safety in the Handling of Tetracosyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosyl acrylate (C27H52O2), a long-chain acrylate ester, is a chemical compound utilized in various research and development applications. Given its chemical nature as an acrylate, a thorough understanding of its potential health and safety hazards is paramount for personnel handling this substance. This technical guide provides a comprehensive overview of the available data on the safe handling of this compound, drawing upon information from structurally similar long-chain acrylates to address data gaps. All personnel should be thoroughly trained on the procedures outlined in this document and have access to the appropriate personal protective equipment (PPE) and emergency response resources.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes the key properties.

| Property | Value | Reference |

| CAS Number | 50698-54-9 | [1] |

| Molecular Formula | C27H52O2 | [1] |

| Molecular Weight | 408.70 g/mol | [1] |

| Appearance | Data not available; likely a solid at room temperature based on long alkyl chain | |

| Boiling Point | 481.8 °C at 760 mmHg | [1] |

| Flash Point | 190.3 °C | [1] |

| Density | 0.864 g/cm³ | [1] |

| Solubility | Expected to have low solubility in water due to its long hydrophobic alkyl chain. |

Toxicological Profile

Direct toxicological data for this compound is limited. Therefore, the toxicological profile is inferred from data on other long-chain acrylate esters and the general properties of the acrylate class. Acrylates are known to be skin and eye irritants, and some can be skin sensitizers.

Acute Toxicity

No specific acute toxicity data is available for this compound. For other long-chain acrylates, acute toxicity is generally low.

Irritation and Sensitization

Acrylate esters are known to cause skin and eye irritation. Long-chain acrylates are generally considered to be less irritating than their short-chain counterparts. However, due to the presence of the acrylate group, this compound should be handled as a potential skin and eye irritant.

Some acrylates are also known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated contact.[2] The sensitizing potential of long-chain acrylates is not as well-characterized as that of shorter-chain acrylates.

Genotoxicity and Carcinogenicity

Studies on lower alkyl acrylates have shown a lack of genotoxic activity in vivo.[3] Carcinogenicity studies on some lower acrylates have indicated that tumors observed at the point of contact are likely due to chronic irritation and are not considered relevant for human cancer risk under normal handling conditions.[3] The International Agency for Research on Cancer (IARC) has classified some lower acrylates as "possibly carcinogenic to humans" (Group 2B).[4] There is no specific data on the genotoxicity or carcinogenicity of this compound.

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) established for this compound. However, OELs for other acrylates can provide guidance for maintaining a safe working environment.

| Substance | Limit | Organization |

| Ethyl Acrylate | TLV-TWA: 5 ppm | ACGIH[1] |

| PEL-TWA: 25 ppm | OSHA[5] | |

| Methyl Acrylate | TLV-TWA: 2 ppm (Skin, DSEN) | ACGIH[6] |

| PEL-TWA: 10 ppm | OSHA[7] | |

| Hydroxypropyl Acrylate | TLV-TWA: 0.5 ppm | ACGIH[8] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; Skin: Skin absorption is a potential route of exposure; DSEN: Dermal Sensitizer.

Given the lack of specific data for this compound, it is prudent to handle it with engineering controls and work practices that minimize exposure to the lowest feasible level.

Health and Safety Handling Procedures

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating aerosols.

-

Containment: Use appropriate containment measures to prevent the release of dust or vapors into the work environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.

-

Do not store or consume food and beverages in areas where chemicals are handled.

-

Remove contaminated clothing and wash it before reuse.

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

Spills

-

Minor Spills:

-

Alert others in the area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert emergency response personnel.

-

Prevent entry into the spill area.

-

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[9]

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the toxicological properties of chemicals like this compound.

OECD 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

-

Principle: This in vitro test uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.

-

Methodology: A small amount of the test substance is applied topically to the surface of the RhE tissue. After a defined exposure period, the cell viability of the tissue is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

-

Data Interpretation:

-

Mean tissue viability > 50%: Non-irritant

-

Mean tissue viability ≤ 50%: Irritant

-

OECD 492: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Identifying Chemicals Not Requiring Classification and Labelling for Eye Irritation or Serious Eye Damage

-

Principle: This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that do not cause serious eye damage or eye irritation.

-

Methodology: The test chemical is applied to the surface of the RhCE tissue. After the exposure period, tissue viability is determined using a quantitative assay (e.g., MTT).

-

Data Interpretation:

-

Mean tissue viability > 50%: Non-irritant (No Category)

-

Mean tissue viability ≤ 50%: Requires further testing to determine the specific irritation category.

-

OECD 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method

-

Principle: This assay assesses the potential of a chemical to induce skin sensitization by measuring the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway in a keratinocyte cell line.

-

Methodology: A genetically modified human keratinocyte cell line containing a luciferase reporter gene under the control of an ARE is exposed to the test chemical. An increase in luciferase activity indicates activation of the Nrf2 pathway, which is a key event in the skin sensitization process.

-

Data Interpretation: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold.

Signaling Pathways in Acrylate-Induced Skin Effects

Keap1-Nrf2 Signaling Pathway in Skin Sensitization

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Many chemical sensitizers, including some acrylates, are electrophiles that can react with cysteine residues on the Keap1 protein. This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. This pathway is a key initiating event in the adverse outcome pathway for skin sensitization.[10][11]

Caption: Keap1-Nrf2 signaling pathway activation by electrophilic acrylates.

NF-κB Signaling Pathway in Skin Irritation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Skin irritants can activate this pathway in keratinocytes, leading to the production of pro-inflammatory cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by an irritant, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.[12][13]

Caption: NF-κB signaling pathway activation by skin irritants.

Conclusion

References

- 1. ETHYL ACRYLATE - ACGIH [acgih.org]

- 2. occupational-contact-allergy-to-meth-acrylates - Ask this paper | Bohrium [bohrium.com]

- 3. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Philly water: Safe to drink after Delaware River spill, contamination fear, bottled water supplies, officials [inquirer.com]

- 5. osha.gov [osha.gov]

- 6. METHYL ACRYLATE - ACGIH [acgih.org]

- 7. osha.gov [osha.gov]

- 8. egle.state.mi.us [egle.state.mi.us]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB signaling in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Environmental Impact of Tetracosyl Acrylate: A Technical Overview

Disclaimer: Publicly available data on the specific environmental impact of Tetracosyl acrylate is limited. The following guide synthesizes the available information, primarily from safety data sheets of commercial products containing this substance, and outlines standard testing methodologies for a comprehensive environmental assessment. The ecotoxicity data presented is for a product formulation and may be derived from structurally similar compounds.

Ecotoxicity Profile

This compound is classified as toxic to aquatic life with long-lasting effects (H411), carrying the "Aquatic Chronic 2" designation.[1][2] This classification indicates that the substance may cause adverse effects in aquatic environments over extended periods. The European Chemicals Agency (ECHA) also lists it as HP14 Ecotoxic, signifying that it "presents or may present immediate or delayed risks for one or more sectors of the environment"[3].

Aquatic Toxicity Data

The available quantitative data on the aquatic toxicity of a product containing this compound is summarized below.

| Test Organism | Endpoint | Duration | Result | Guideline | Source |

| Brachydanio rerio (Zebrafish) | LL50 | 96 hours | > 100 mg/L | OECD 203 (static) | [1] |

| Daphnia magna (Water flea) | EL50 | 48 hours | > 100 mg/L | OECD 202, Part 1 (static) | [1] |

| Daphnia magna (Water flea) | NOEC | 21 days | 0.25 µg/L | OECD 211 (semistatic) | [2] |

LL50: Lethal Loading rate for 50% of the test population. EL50: Effect Loading rate for 50% of the test population. NOEC: No Observed Effect Concentration.

Biodegradability

Specific studies on the biodegradability of this compound were not identified in the public domain. However, the standard method for assessing ready biodegradability is outlined in the OECD 301 guideline. This test exposes the substance to microorganisms from sources like activated sludge over 28 days and measures its mineralization, typically by tracking oxygen consumption or carbon dioxide production. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test.

Experimental Protocols

The following are detailed methodologies for the key ecotoxicity tests cited for products containing this compound.

Acute Toxicity to Fish (OECD Guideline 203)

This test evaluates the acute toxicity of a substance to fish.

-

Test Organism: A suitable fish species, such as Brachydanio rerio (Zebrafish), is selected.

-

Exposure Conditions: Fish are exposed to the test substance in a geometric series of concentrations for a 96-hour period. The exposure can be static (water is not changed), semi-static (water is renewed at regular intervals), or flow-through (water is continuously renewed).

-

Observations: Mortalities and any sublethal effects (e.g., changes in behavior, appearance) are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Acute Immobilisation Test for Aquatic Invertebrates (OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, such as Daphnia magna.

-

Test Organism: Young, healthy daphnids (less than 24 hours old) are used.

-

Exposure Conditions: The daphnids are exposed to a range of concentrations of the test substance for 48 hours under static conditions.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Endpoint: The EC50 (Effect Concentration 50) is determined, which is the concentration that causes immobilization in 50% of the daphnids.

Chronic Toxicity to Aquatic Invertebrates (OECD Guideline 211)

This test evaluates the chronic effects of a substance on the reproduction of Daphnia magna.

-

Test Organism: Young female daphnids are exposed to the test substance.

-

Exposure Conditions: The exposure is typically carried out over 21 days under semi-static conditions, where the test medium is renewed regularly to maintain the test concentrations and water quality.

-

Observations: The survival of the parent daphnids and the number of offspring produced are monitored throughout the test.

-

Endpoint: The primary endpoint is the No Observed Effect Concentration (NOEC), which is the highest test concentration at which no statistically significant adverse effect on reproduction or parental survival is observed compared to the control. The Lowest Observed Effect Concentration (LOEC) is also determined.

Environmental Fate and Transport

Signaling Pathways

There is no publicly available information describing the specific signaling pathways in organisms that are affected by this compound. Toxicological studies would be required to elucidate the mechanisms of its ecotoxicity.

References

Spectroscopic Analysis of Tetracosyl Acrylate Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of Tetracosyl Acrylate, a long-chain acrylate monomer. The information presented herein is essential for researchers and professionals involved in the synthesis, characterization, and application of this and similar monomers in various fields, including drug development and material science.

Introduction

This compound (C₂₄H₄₇O₂) is a long-chain alkyl acrylate monomer. Its chemical structure consists of a C24 alkyl chain (tetracosyl group) esterified with acrylic acid. The presence of the long alkyl chain imparts significant hydrophobicity, while the acrylate group provides a reactive site for polymerization. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of the monomer. The primary analytical techniques employed are Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled from the analysis of similar long-chain acrylates and foundational spectroscopic principles.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2920 | C-H Asymmetric Stretch | -CH₂- |

| ~2850 | C-H Symmetric Stretch | -CH₂- |

| ~1725 | C=O Stretch | Ester |

| ~1635 | C=C Stretch | Vinyl |

| ~1465 | C-H Bend (Scissoring) | -CH₂- |

| ~1410 | =C-H In-plane Bend | Vinyl |

| ~1190 | C-O Stretch | Ester |

| ~985 | =C-H Out-of-plane Bend | Vinyl |

| ~810 | =C-H Out-of-plane Bend | Vinyl |

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment | Protons |

| ~6.40 | dd | =CH₂ (trans to C=O) | 1H |

| ~6.12 | dd | =CH₂ (cis to C=O) | 1H |

| ~5.81 | dd | -CH= | 1H |

| ~4.15 | t | -O-CH₂- | 2H |

| ~1.65 | quint | -O-CH₂-CH₂- | 2H |

| ~1.25 | br s | -(CH₂)₂₀- | 40H |

| ~0.88 | t | -CH₃ | 3H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment | Carbon |

| ~166.5 | C=O | Ester Carbonyl |

| ~130.5 | =CH₂ | Vinyl |

| ~128.5 | -CH= | Vinyl |

| ~64.5 | -O-CH₂- | Ester Alkoxy |

| ~31.9 | -(CH₂)n- | Alkyl Chain |

| ~29.7 | -(CH₂)n- | Bulk Alkyl Chain |

| ~29.4 | -(CH₂)n- | Alkyl Chain |

| ~28.7 | -(CH₂)n- | Alkyl Chain |

| ~25.9 | -(CH₂)n- | Alkyl Chain |

| ~22.7 | -CH₂-CH₃ | Alkyl Chain |

| ~14.1 | -CH₃ | Terminal Methyl |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Interpretation |

| 380.36 | [M]⁺ (Molecular Ion) |

| 325 | [M - C₃H₅O]⁺ (Loss of acryloyl group) |

| 55 | [C₃H₃O]⁺ (Acryloyl cation) |

| Various | Fragmentation pattern of the long alkyl chain |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the characteristic functional groups of this compound.

-

Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation: A small amount of the neat liquid monomer is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast on a KBr or NaCl salt plate from a volatile solvent like hexane.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal or salt plate is collected prior to the sample measurement.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups listed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 10-20 mg of the monomer is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.

-

-

-

Data Analysis: The chemical shifts, multiplicities, and integrations of the peaks in the ¹H and ¹³C spectra are analyzed to confirm the structure of the monomer as detailed in Tables 2 and 3.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound, as well as to assess its purity.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of the monomer (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as hexane or ethyl acetate.

-

Data Acquisition:

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

-

-

Data Analysis: The retention time of the eluted peak is used for identification, and the corresponding mass spectrum is analyzed for the molecular ion and characteristic fragment ions as predicted in Table 4.

Mandatory Visualizations

Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Techniques

Caption: Relationship between spectroscopic techniques and the information obtained for this compound.

Methodological & Application

Application Notes and Protocols: Tetracosyl Acrylate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracosyl acrylate (lignoceryl acrylate) is a long-chain alkyl acrylate monomer that, due to its C24 alkyl side chain, can be polymerized to create highly hydrophobic and waxy polymers. While specific literature on the synthesis and application of poly(this compound) is limited, its properties and potential uses can be extrapolated from the well-documented behavior of other long-chain poly(n-alkyl acrylates). These polymers are of interest for applications requiring hydrophobicity, thermal energy storage, and controlled release in drug delivery systems. This document provides an overview of the potential applications, generalized synthesis protocols, and characterization methods for polymers incorporating this compound.

Potential Applications in Research and Drug Development

The unique properties of polymers derived from this compound suggest their utility in several specialized areas:

-

Hydrophobic Coatings: The long C24 alkyl chain imparts significant hydrophobicity, making poly(this compound) an excellent candidate for creating water-repellent surfaces on medical devices or as a component in protective coatings for sensitive electronics.

-

Drug Delivery Systems: In drug formulation, the incorporation of this compound into copolymers can modulate the release profile of active pharmaceutical ingredients (APIs). The hydrophobic nature of the polymer can slow the release of hydrophilic drugs and enhance the encapsulation of lipophilic drugs. Polyacrylates are widely used in transdermal drug delivery systems due to their compatibility with a wide range of drugs and excipients.[1]

-

Phase-Change Materials (PCMs): Long-chain poly(n-alkyl acrylates) are known to exhibit solid-solid phase transitions, allowing them to store and release thermal energy. This property could be harnessed for applications in thermal regulation of sensitive biological samples or in medical devices.

-

Adhesives and Sealants: Acrylate polymers are a major class of pressure-sensitive adhesives.[1] By copolymerizing this compound with other acrylic monomers, the adhesive properties can be tuned to achieve a desired balance of tack, peel strength, and shear resistance for medical-grade adhesives.

Physicochemical Properties of Monomer and Polymer

Table 1: Physicochemical Properties of this compound Monomer

| Property | Value | Reference |

| CAS Number | 50698-54-9 | [2] |

| Molecular Formula | C27H52O2 | [2] |

| Molecular Weight | 408.70 g/mol | [2] |

| Boiling Point | 481.8 °C at 760 mmHg | [2] |

| Flash Point | 190.3 °C | [2] |

| Density | 0.864 g/cm³ | [2] |

| LogP | 9.32 | [2] |

Table 2: Expected Properties of Poly(this compound)

| Property | Expected Characteristic | Rationale |

| Appearance | Waxy, opaque solid | Due to the long, crystallizable alkyl side chains. |

| Glass Transition Temp (Tg) | Low | Consistent with long-chain poly(n-alkyl acrylates). |

| Melting Temperature (Tm) | High (relative to shorter chains) | The melting point of the side-chain crystalline domains increases with alkyl chain length. |

| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, THF). Insoluble in water and polar solvents. | The hydrophobic nature of the long alkyl chain dominates the polymer's solubility. |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of polymers containing this compound, based on standard methods for acrylate polymerization.

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a solution polymerization method to synthesize poly(this compound).

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask and line

-

Magnetic stirrer and hot plate

-

Nitrogen or Argon gas supply

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 12.2 mmol) and AIBN (e.g., 20 mg, 0.12 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 50 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.

-

Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots over time and analyzing the monomer conversion by ¹H NMR or by observing the increase in viscosity of the solution. A typical reaction time is 12-24 hours.

-

Termination and Precipitation: After the desired time, terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Purification: Slowly pour the viscous polymer solution into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.

-

Isolation and Drying: Collect the precipitated white polymer by filtration. Wash the polymer with fresh methanol and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Polymer Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the polymerization of the acrylate monomer.

-

Procedure: Acquire an FTIR spectrum of the dried polymer.

-

Expected Result: Disappearance of the characteristic C=C bond absorption of the acrylate monomer (around 1635 cm⁻¹) and the appearance of a strong C=O stretching band of the ester group (around 1730 cm⁻¹) and C-H stretching bands of the long alkyl chain (around 2850-2950 cm⁻¹).

2. Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

-